4-(4-Hydroxyphenyl)cyclohexanone
Overview
Description
4-(4-Hydroxyphenyl)cyclohexanone is a chemical compound with significant interest in various scientific studies due to its unique structure and properties.
Synthesis Analysis
The synthesis of compounds related to 4-(4-Hydroxyphenyl)cyclohexanone often involves reactions like Michael-Aldol condensation. For example, the synthesis of 4-ethyl-3-hydroxy-3-phenylcyclohexanone is achieved through such a process (Hernández-Ortega et al., 2001).
Molecular Structure Analysis
The molecular structure of related cyclohexanone derivatives often features a chair conformation of the cyclohexanone ring, with various substituents influencing the overall molecular geometry. For instance, in a study of a 4′-hydroxy derivative, the cyclohexanone ring exhibited an asymmetric chair conformation, which is a common structural feature in these compounds (Kutulya et al., 2008).
Chemical Reactions and Properties
Reactions involving 4-(4-Hydroxyphenyl)cyclohexanone derivatives are diverse, including Michael-Aldol condensations and enzymatic asymmetric reductions. For example, one study discussed the enzymatic synthesis of a doubly chiral cyclohexanone derivative, showcasing the compound's reactivity and utility in producing chiral compounds (Wada et al., 2003).
Scientific Research Applications
Carbonic Anhydrase Inhibitory Activity : Novel cyclohexanonyl bromophenol derivatives, related to 4-(4-Hydroxyphenyl)cyclohexanone, exhibit promising carbonic anhydrase inhibitory activity. This property is potentially beneficial in treating a range of conditions such as glaucoma, epilepsy, gastric and duodenal ulcers, neurological disorders, and osteoporosis (Balaydın, Şentürk, & Menzek, 2012).
Molecular Structure and Conformation : Studies on derivatives of 4-(4-Hydroxyphenyl)cyclohexanone have revealed insights into their molecular and crystal structures, often exhibiting chair conformations and linked by hydrogen bonds (Kutulya et al., 2008).
Analgesic and Narcotic Antagonist Activity : Some 4-amino-4-arylcyclohexanones have shown high analgesic activity and narcotic antagonist activity. These properties suggest potential use in improving pain relief and modifying depression caused by other analgesics (Blackstone & Bowman, 1999).
Potential Anti-Inflammatory Agent : Certain cyclohexanone derivatives demonstrate a chair conformation and exhibit weak intermolecular hydrogen bonds, making them candidates for novel anti-inflammatory agents (Hernández-Ortega et al., 2001).
Liquid-Liquid Extraction Applications : A derivative, 4-Tetra(hydroxyphenyl)BTPhen, has been effective in separating actinide-lanthanide and actinide-actinide ions in liquid-liquid extraction systems, indicating potential for the extraction of transition metals (Afsar et al., 2020).
Synthesis of Spirocyclic Nitroxides : New spirocyclic nitroxides with two mesogenic fragments were synthesized using 4-(4-Hydroxyphenyl)cyclohexanone, showcasing its role in creating novel compounds (Zaytseva et al., 2014).
Synthesis of Antilipidemic Agents : Cyclohexanone, a related compound, has been used in the synthesis of clinofibrate, an antilipidemic agent (Chen Nian-gen, Liu Xinyong, & Ren Zhao-ping, 2007).
Bioorganic Reagents : An exchange mutant of cyclohexanone monooxygenase showed improved robustness and selectivity, suggesting potential roles in enantioselectivity control in biochemical processes (Kayser & Clouthier, 2006).
Synthesis of Polymers and Catalysts : 4-(4-Hydroxyphenyl)cyclohexanone and related compounds have been used in synthesizing hydrophilic aliphatic polyesters and as catalysts in selective hydrogenation processes (Trollsås et al., 2000); (Wang et al., 2011).
Safety And Hazards
4-(4-Hydroxyphenyl)cyclohexanone may cause skin irritation, serious eye irritation, and may cause respiratory irritation6. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation6.
Future Directions
The future directions of 4-(4-Hydroxyphenyl)cyclohexanone are not explicitly mentioned in the available literature. However, given its use in the synthesis of CCR2 antagonists, it may continue to be of interest in the development of treatments for conditions such as rheumatoid arthritis and atherosclerosis2.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.
properties
IUPAC Name |
4-(4-hydroxyphenyl)cyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10,13H,3-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJYPZJZQIHNGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404724 | |
Record name | 4-(4-Hydroxyphenyl)cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Hydroxyphenyl)cyclohexanone | |
CAS RN |
105640-07-1 | |
Record name | 4-(4′-Hydroxyphenyl)cyclohexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105640-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Hydroxyphenyl)cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexanone, 4-(4-hydroxyphenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.951 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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